molecular formula C20H21FN2O2 B4598741 N-benzyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-benzyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4598741
M. Wt: 340.4 g/mol
InChI Key: IOEDLKZLGBYZDR-UHFFFAOYSA-N
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Description

N-benzyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21FN2O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.15870608 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurological Applications

Alzheimer's Disease Imaging

A molecular imaging probe, closely related in structure to the compound , was used with positron emission tomography (PET) for quantifying serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This study highlighted the decreased receptor densities in Alzheimer's patients, correlating these decreases with clinical symptom severity and glucose utilization in the brain (Kepe et al., 2006).

Oncology Applications

Met Kinase Inhibition for Cancer Therapy

Analog compounds were identified as potent and selective Met kinase inhibitors, demonstrating significant tumor stasis in a human gastric carcinoma xenograft model following oral administration. This research supports the potential of similar compounds in cancer therapy, especially those targeting the Met kinase pathway (Schroeder et al., 2009).

Infectious Disease Applications

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, structurally related to the specified compound, showed promising activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in developing new antituberculosis drugs (Jeankumar et al., 2013).

Material Science Applications

Metal–Organic Frameworks (MOFs)

Research into carboxylate-assisted ethylamide metal–organic frameworks provides insights into the synthesis, structure, and properties of novel MOFs. Such frameworks have potential applications in catalysis, gas storage, and separation technologies (Sun et al., 2012).

Radioligand Development

P2X7R Radioligand Synthesis

The synthesis and evaluation of a novel P2X7R radioligand showcases the utility of similar compounds in developing tools for studying the P2X7 receptor, which plays roles in inflammation and pain (Gao et al., 2018).

Properties

IUPAC Name

N-benzyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c21-18-8-6-15(7-9-18)10-11-23-14-17(12-19(23)24)20(25)22-13-16-4-2-1-3-5-16/h1-9,17H,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEDLKZLGBYZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.